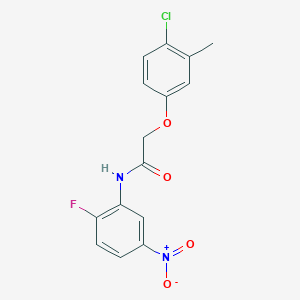
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. Pyridaben is widely used in agriculture to control a variety of pests, including mites, aphids, and whiteflies.
Wirkmechanismus
Pyridaben acts as a mitochondrial electron transport inhibitor, disrupting the production of ATP in the mitochondria of the target pests. This results in the death of the pests due to energy depletion.
Biochemical and Physiological Effects:
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, including fish and crustaceans. Pyridaben has also been shown to have some negative effects on non-target insects, such as honeybees.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridaben has several advantages for use in lab experiments. It is a highly effective pesticide, and its mode of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide can be expensive to use in large-scale experiments, and its toxicity to non-target organisms can make it difficult to use in certain situations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-2-pyridinylacetamide. One area of interest is the development of new formulations that are more effective against pests and less toxic to non-target organisms. Another area of interest is the study of this compound's potential use in combination with other pesticides to overcome resistance in target pests. Finally, there is a need for further research on the ecological impact of this compound and its potential effects on non-target organisms in the environment.
Synthesemethoden
Pyridaben can be synthesized using various methods, including the reaction of 4-chloro-3-methylphenol with pyridine-2-carboxylic acid, followed by the reaction with acetic anhydride. Another method involves the reaction of 4-chloro-3-methylphenol with 2-chloropyridine-3-carboxylic acid, followed by the reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, and whiteflies. Pyridaben has also been studied for its potential use in controlling pests that have developed resistance to other pesticides.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-11(5-6-12(10)15)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMJCADHPUSKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984280 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6574-86-3 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(pyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)


![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)
